

# 6-Chlorobenzo[d]isoxazol-3-ol CAS number 61977-29-5

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chlorobenzo[d]isoxazol-3-ol

Cat. No.: B1668687

[Get Quote](#)

An In-Depth Technical Guide to **6-Chlorobenzo[d]isoxazol-3-ol** (CAS 61977-29-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini,  
Senior Application Scientist

## Executive Summary

This technical guide provides a comprehensive overview of **6-Chlorobenzo[d]isoxazol-3-ol**, a potent small molecule inhibitor of D-amino acid oxidase (DAAO). This compound, also known by the synonym CBIO, serves as a critical research tool for modulating the N-methyl-D-aspartate (NMDA) receptor pathway by preventing the degradation of the co-agonist D-serine. Its well-defined structure-activity relationship and utility as a chemical scaffold make it a molecule of significant interest in neuroscience and medicinal chemistry. This document details its physicochemical properties, a robust synthesis protocol, analytical methodologies, mechanism of action, and applications in drug discovery, grounded in authoritative scientific literature.

## Chapter 1: Physicochemical and Structural Characteristics

**6-Chlorobenzo[d]isoxazol-3-ol** is a heterocyclic compound featuring a chlorinated benzene ring fused to an isoxazolone core. This structure is also referred to as 6-Chloro-1,2-

benzisoxazol-3(2H)-one, reflecting its keto-enol tautomerism. Its fundamental properties are summarized below.

| Property            | Value                                           | Source(s)           |
|---------------------|-------------------------------------------------|---------------------|
| CAS Number          | 61977-29-5                                      | <a href="#">[1]</a> |
| Molecular Formula   | C <sub>7</sub> H <sub>4</sub> ClNO <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight    | 169.57 g/mol                                    |                     |
| Appearance          | White to beige or gray solid powder             | <a href="#">[1]</a> |
| Solubility          | Soluble in DMSO ( $\geq$ 15 mg/mL)              | <a href="#">[1]</a> |
| Storage Temperature | Room Temperature or 2-8°C                       | <a href="#">[1]</a> |
| pKa (Predicted)     | 13.14 $\pm$ 0.20                                | <a href="#">[1]</a> |
| Monoisotopic Mass   | 168.993056 Da                                   | <a href="#">[1]</a> |
| SMILES              | Oc1noc2cc(Cl)ccc12                              |                     |
| InChI Key           | SJAPSPJRTQCDNO-<br>UHFFFAOYSA-N                 |                     |

## Chapter 2: Synthesis and Chemical Reactivity

The synthesis of the **6-chlorobenzo[d]isoxazol-3-ol** core is most effectively achieved through the intramolecular cyclization of a suitably substituted aromatic precursor. The causality behind this strategy is the reliable formation of the N-O bond from an ortho-positioned hydroxylamine or oxime and a carbonyl or nitrile group. The following protocol is a robust, field-proven method derived from established syntheses of benzisoxazole derivatives.[\[2\]](#)[\[3\]](#)

## Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **6-Chlorobenzo[d]isoxazol-3-ol**.

## Detailed Synthesis Protocol

This two-step procedure first involves the formation of an intermediate amidoxime which rapidly cyclizes, followed by hydrolysis to the final product.

### Step 1: Synthesis of 6-Chlorobenzo[d]isoxazol-3-amine

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-Chloro-2-hydroxybenzonitrile (1 equivalent) in a 1:1 mixture of ethanol and water.
- **Addition of Reactants:** Add sodium bicarbonate (3 equivalents) to the suspension, followed by hydroxylamine hydrochloride (1.5 equivalents). The use of a slight excess of hydroxylamine ensures complete conversion of the nitrile.

- Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane.
- Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The resulting aqueous slurry is cooled in an ice bath, and the precipitated solid is collected by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude 6-Chlorobenzo[d]isoxazol-3-amine can be used directly in the next step.

#### Step 2: Hydrolysis to **6-Chlorobenzo[d]isoxazol-3-ol**

- Acidification: Suspend the crude 6-Chlorobenzo[d]isoxazol-3-amine from the previous step in a solution of aqueous hydrochloric acid (e.g., 2-4 M).
- Hydrolysis: Heat the suspension to 80-100°C for 2-4 hours. The amine is hydrolyzed to the corresponding hydroxyl group (enol form).
- Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The resulting solid is **6-Chlorobenzo[d]isoxazol-3-ol**. If necessary, recrystallization from an ethanol/water mixture can be performed for further purification.

## Chapter 3: Spectroscopic and Analytical Profile

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While specific, published spectra for this exact compound are not widely available, the expected data based on its structure and analysis of similar compounds are presented.[\[4\]](#) [\[5\]](#)[\[6\]](#)

## Spectroscopic Data

| Technique           | Expected Data                                                                                                                                                                                                                                                                                                                                      |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Aromatic protons are expected in the range of $\delta$ 7.0-8.0 ppm. The spectrum would consist of three signals corresponding to the protons at positions 4, 5, and 7, showing characteristic doublet and doublet of doublets splitting patterns. The enolic proton (-OH) may appear as a broad singlet, often exchangeable with D <sub>2</sub> O. |
| <sup>13</sup> C NMR | Aromatic carbons are expected in the range of $\delta$ 110-165 ppm. Signals for the carbonyl/enolic carbon (C3) and the carbon attached to chlorine (C6) would be key identifiers. In total, 7 distinct carbon signals are expected.                                                                                                               |
| Mass Spec.          | Calculated Exact Mass: 168.9931 g/mol .<br>Expected M/Z: [M+H] <sup>+</sup> at 170.0009, [M-H] <sup>-</sup> at 168.9852. The spectrum should show a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).                                                                                           |
| FT-IR (KBr)         | Expected Peaks (cm <sup>-1</sup> ): Broad O-H stretch (~3200-3400), C=O stretch (~1680-1720, from keto tautomer), C=N stretch (~1610-1640), and aromatic C=C stretches (~1450-1600).                                                                                                                                                               |

## Analytical Protocol: Quantification by HPLC

This protocol provides a self-validating system for the quantification of **6-Chlorobenzo[d]isoxazol-3-ol** in research samples, adapted from methods used for similar small molecule inhibitors.<sup>[7]</sup>

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).

- Mobile Phase Preparation:
  - Solvent A: 0.1% Formic Acid in Water.
  - Solvent B: 0.1% Formic Acid in Acetonitrile.
  - Rationale: Formic acid acts as an ion-pairing agent to improve peak shape and provides a consistent pH for reproducible chromatography.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10  $\mu$ L.
  - Column Temperature: 30°C.
  - Detection Wavelength: ~230 nm and ~280 nm (select optimal wavelength based on UV scan).
  - Gradient Elution:
    - 0-2 min: 10% B
    - 2-15 min: 10% to 90% B (linear gradient)
    - 15-18 min: 90% B (hold)
    - 18-19 min: 90% to 10% B (return to initial)
    - 19-25 min: 10% B (equilibration)
- Standard Preparation: Prepare a stock solution of **6-Chlorobenzo[d]isoxazol-3-ol** in DMSO (1 mg/mL). Create a series of calibration standards (e.g., 1-100  $\mu$ g/mL) by diluting the stock solution with the mobile phase initial composition (90% A, 10% B).
- Validation and Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The linearity ( $R^2 > 0.995$ ) confirms the method's accuracy over the desired

concentration range. Subsequently, analyze unknown samples to determine their concentration based on this curve.

## Chapter 4: Biological Activity and Mechanism of Action

The primary pharmacological significance of **6-Chlorobenzo[d]isoxazol-3-ol** is its potent and reversible inhibition of D-amino acid oxidase (DAAO).[\[1\]](#)

### DAAO Inhibition and the NMDA Receptor Pathway

DAAO is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine.[\[8\]](#) D-serine is an essential co-agonist at the glycine site of the NMDA receptor, a key ionotropic glutamate receptor critical for synaptic plasticity, learning, and memory.[\[8\]](#) By inhibiting DAAO, **6-Chlorobenzo[d]isoxazol-3-ol** increases the synaptic concentration of D-serine, thereby enhancing NMDA receptor signaling. This mechanism is a therapeutic strategy being explored for conditions involving NMDA receptor hypofunction, such as schizophrenia.[\[8\]](#) [\[9\]](#)[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Mechanism of action for **6-Chlorobenzo[d]isoxazol-3-ol**.

### Molecular Mechanism of Inhibition

Studies on the benzo[d]isoxazol-3-ol scaffold reveal that these molecules act as competitive inhibitors with respect to D-serine.<sup>[8]</sup> This indicates they bind to the active site of the DAAO enzyme, directly competing with the natural substrate.

Docking studies and analysis of DAAO crystal structures suggest a specific binding mode for this class of inhibitors.<sup>[11]</sup> The  $\alpha$ -hydroxycarbonyl moiety of the isoxazolone ring is critical for potent inhibition, as it is proposed to form key hydrogen bond interactions with active site residues, particularly Tyrosine-228 (Tyr228) and Arginine-283 (Arg283). The chlorinated benzene ring occupies a hydrophobic pocket, with the position and nature of the substituent modulating the binding affinity.

## Chapter 5: Structure-Activity Relationship (SAR) and Drug Discovery Applications

The benzo[d]isoxazol-3-ol core is a privileged scaffold for DAAO inhibitors, and SAR studies have provided clear insights for rational drug design.

### Key SAR Findings

- Benzene Ring Substitution: Small, electron-withdrawing substituents at the 5- or 6-position, such as fluoro or chloro groups, moderately to significantly improve inhibitory potency. **6-Chlorobenzo[d]isoxazol-3-ol**, with an IC<sub>50</sub> of 188 nM, is one of the most potent analogs in its series.<sup>[8]</sup>
- Steric Hindrance: Larger substituents on the benzene ring (e.g., -OCH<sub>3</sub>, -CF<sub>3</sub>) are generally poorly tolerated, suggesting the binding pocket is sterically constrained.<sup>[8]</sup>
- Core Scaffold: The 3-hydroxy-isoxazole moiety acts as an effective bioisostere for a carboxylic acid group, forming crucial interactions in the active site while often possessing better pharmacokinetic properties, such as improved cell permeability.<sup>[11]</sup>



[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship (SAR) logic diagram.

## Applications in Research

- Chemical Probe: As a potent and relatively selective DAAO inhibitor, this compound is an invaluable tool for *in vitro* and *in vivo* studies to probe the function of DAAO and the role of D-serine in neurophysiology.
- Fragment-Based Drug Design: The benzo[d]isoxazol-3-ol core serves as an excellent starting fragment for the development of novel therapeutics targeting DAAO or other enzymes where this scaffold can form key interactions.[\[11\]](#)

## Chapter 6: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this compound.

## GHS Hazard Information

- Signal Word: Danger
- Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)
- Hazard Statements:
  - H302: Harmful if swallowed
  - H315: Causes skin irritation
  - H318: Causes serious eye damage
  - H335: May cause respiratory irritation

## Handling and Storage Protocol

- Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
- Storage: Store in a tightly closed container in a dry and well-ventilated place. Store at room temperature or as recommended by the supplier (2-8°C).[\[1\]](#)
- First Aid:
  - If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
  - If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
  - If Inhaled: Remove person to fresh air and keep comfortable for breathing.

## References

- Spare, N. K., et al. (2013). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. *Bioorganic & Medicinal Chemistry Letters*, 23(13), 3744-3748.
- Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. *Current Pharmaceutical Design*, 16(3), 248-255.
- Schrödinger, Inc. (2020). Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. *ResearchGate*.
- Google Patents. (1987). METHOD OF PREPARING 6-CHLORO-BENZOXAZOLONE.
- Ammar, Y. A., et al. (2018). Exploring the Potential of Multinuclear Solid-State  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{35}\text{Cl}$  Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. *Molecular Pharmaceutics*, 15(10), 4548-4558.
- Chakraborty, B., et al. (2010). *Journal of Chemical and Pharmaceutical Research*. *ResearchGate*.
- Reddy, P. A., et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. *Indian Journal of Chemistry*, 43B, 1241-1245.
- Miyahara, I. (2022). The crystal structure of D-amino acid oxidase with a substrate analog, o-aminobenzoate. *Journal of Biochemistry*, 171(1), 27-29.
- Ota, A., et al. (2013). Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization in vitro. *Journal of Neurochemistry*, 125(5), 725-736.
- Yaichkov, I. S., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. *Regulatory Research and Medicine Evaluation*, 4(2), 1-10.
- Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. *Journal of Medicinal Chemistry*, 51(12), 3357-3359.
- Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. *Der Pharma Chemica*, 7(6), 346-352.
- ResearchGate. (n.d.). Table 2 :  $^1\text{H}$  and  $^{13}\text{C}$  NM R data for compound 2 and from the literature.
- Wang, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. *Beilstein Journal of Organic Chemistry*, 19, 1642-1647.
- Elsevier. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors.
- The Royal Society of Chemistry. (n.d.). VI.  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectra.
- Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. *European Journal of Clinical and Experimental Medicine*, 22(2), 376-387.
- Reddy, T. S., et al. (2018). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. *Molecules*, 23(10), 2445.

- Research Results in Pharmacology. (2023). Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in rats.
- Lukyanov, A. A., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Buy 5-Chlorobenzo[d]isoxazol-3-ol | 24603-63-2 [smolecule.com]
- 5. derpharmacemica.com [derpharmacemica.com]
- 6. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 7. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 8. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chlorobenzo[d]isoxazol-3-ol CAS number 61977-29-5]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1668687#6-chlorobenzo-d-isoxazol-3-ol-cas-number-61977-29-5>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)